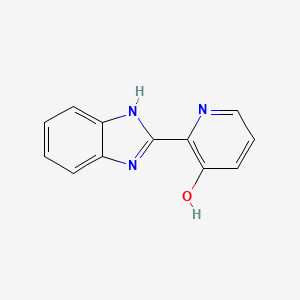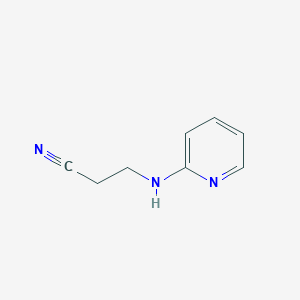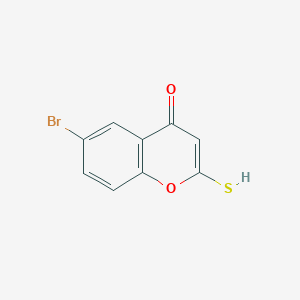
1H-Pyrrole-1-propanoic acid, ethyl ester
Overview
Description
1H-Pyrrole-1-propanoic acid, ethyl ester is a chemical compound that is commonly used in scientific research. It is a derivative of pyrrole and has various applications in the field of chemistry and biology.
Scientific Research Applications
1H-Pyrrole-1-propanoic acid, ethyl ester has several applications in scientific research. It is commonly used as a building block in the synthesis of complex organic molecules. It can also be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-propanoic acid, ethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to cell death and the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been studied for its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1H-Pyrrole-1-propanoic acid, ethyl ester in lab experiments is its high yield and purity. It is also a relatively inexpensive starting material. However, one of the limitations is that it can be difficult to handle due to its high reactivity. It can also be toxic and should be handled with care.
Future Directions
There are several future directions for the study of 1H-Pyrrole-1-propanoic acid, ethyl ester. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential as an anticancer agent. Additionally, it could be studied for its potential as an anti-inflammatory agent or as a starting material for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
This compound is a versatile chemical compound that has several applications in scientific research. It can be synthesized by several methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and starting material for the synthesis of new pharmaceuticals and agrochemicals. While it has several advantages in lab experiments, it also has limitations and should be handled with care. There are several future directions for the study of this compound, and it is likely that it will continue to be an important compound in scientific research.
properties
IUPAC Name |
ethyl 3-pyrrol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h3-4,6-7H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYHDYHUWBUOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478867 | |
| Record name | 1H-Pyrrole-1-propanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50463-83-7 | |
| Record name | 1H-Pyrrole-1-propanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)
![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)
![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)



![2,2,2-Trifluoro-1-imidazo[1,2-A]pyridin-3-YL-ethanone](/img/structure/B3352679.png)

